molecular formula C15H16N2S B5721639 N-benzyl-N'-(3-methylphenyl)thiourea

N-benzyl-N'-(3-methylphenyl)thiourea

Cat. No. B5721639
M. Wt: 256.4 g/mol
InChI Key: YHYAAXWFODAMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-(3-methylphenyl)thiourea, also known as BMTU, is a thiourea derivative that has been widely studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H16N2S. BMTU has been shown to possess various biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

N-benzyl-N'-(3-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, this compound has antibacterial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The exact mechanism of action of N-benzyl-N'-(3-methylphenyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and proteins involved in cell growth and proliferation. For example, this compound has been shown to inhibit tubulin polymerization, which is essential for cell division and growth. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, this compound has been shown to modulate the immune system by increasing the production of cytokines, such as interleukin-2 and interferon-gamma.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N'-(3-methylphenyl)thiourea in lab experiments is its broad spectrum of biological activities. This compound has been shown to possess antitumor, antiviral, and antibacterial properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-N'-(3-methylphenyl)thiourea. One area of interest is the development of this compound derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound. Additionally, the potential use of this compound as a therapeutic agent for various diseases, including cancer and viral infections, warrants further investigation.
Conclusion:
In conclusion, this compound is a thiourea derivative that has been extensively studied for its potential therapeutic applications. It possesses antitumor, antiviral, and antibacterial properties and has been shown to modulate various biological processes. However, its potential toxicity may limit its use in certain experiments. Further research is needed to fully understand the molecular mechanisms underlying the biological activities of this compound and to develop this compound derivatives with improved biological activity and reduced toxicity.

Synthesis Methods

N-benzyl-N'-(3-methylphenyl)thiourea can be synthesized by reacting benzyl isothiocyanate with 3-methyl aniline in the presence of a base, such as sodium hydroxide. The reaction takes place under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

1-benzyl-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-12-6-5-9-14(10-12)17-15(18)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYAAXWFODAMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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